(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Overview
Description
(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex organic compound characterized by a diverse arrangement of functional groups Its structure comprises a benzoyl piperazine moiety linked to a tetrahydropyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. A common approach is:
Step 1: Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid by reacting pyrazole with 3-bromobenzoic acid under basic conditions.
Step 2: Formation of the benzoyl chloride intermediate by treating 3-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride.
Step 3: Coupling of the benzoyl chloride with piperazine to form the benzoyl-piperazine intermediate.
Step 4: Cyclization involving tetrahydropyrazolopyridine under acidic conditions to form the final compound.
Industrial Production Methods: On an industrial scale, the production methods involve optimization of reaction conditions to ensure high yields and purity. This typically includes:
Automated synthesis reactors: to maintain precise control over temperature and reaction times.
Purification techniques: such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to various oxidized derivatives.
Reduction: Reduction reactions may target the benzoyl group or the nitrogen atoms in the piperazine ring.
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Oxidized derivatives: resulting from reactions at the pyrazole ring.
Reduced products: involving the reduction of the benzoyl group or nitrogen atoms.
Substituted compounds: with various substituents introduced at the aromatic ring.
Scientific Research Applications
Chemistry:
Synthetic intermediates: used in the synthesis of complex organic molecules.
Catalysis: serving as a ligand in metal-catalyzed reactions.
Drug development: potential therapeutic applications due to its structural features that may interact with biological targets.
Biochemical assays: used as a probe in studying enzyme functions or receptor binding.
Material science: applications in the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism of action involves binding to these targets, leading to modulation of their activity. Specific pathways may include:
Inhibition of enzyme activity: by binding to the active site or allosteric sites.
Receptor modulation: acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Unique Features:
Structural diversity: combining benzoyl piperazine and tetrahydropyrazolopyridine moieties.
Versatility: in undergoing various chemical reactions.
(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazine: which lacks the tetrahydropyrazolopyridine core.
Tetrahydropyrazolopyridine derivatives: which do not have the benzoyl piperazine group.
This distinct combination of functional groups and reactivity sets (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone apart, offering unique opportunities in scientific research and industrial applications.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c29-21(17-5-3-7-18(15-17)27-10-4-8-23-27)25-11-13-26(14-12-25)22(30)20-16-19-6-1-2-9-28(19)24-20/h3-5,7-8,10,15-16H,1-2,6,9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHNXTXDEHCMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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